molecular formula C10H6N4O2 B190241 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile CAS No. 102539-56-0

1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile

Cat. No. B190241
M. Wt: 214.18 g/mol
InChI Key: HOOUHIHOAOOMPE-UHFFFAOYSA-N
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Description

“1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile” likely refers to a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The “4-nitrophenyl” part suggests the presence of a nitrophenyl group, which is a phenyl ring with a nitro group (-NO2) attached . The “carbonitrile” indicates a nitrile group (-C≡N) is also part of the structure .

Scientific Research Applications

  • Synthesis and Structural Analysis : A study by Al‐Azmi and Shalaby (2018) described a green synthesis method for a derivative of 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile. The study emphasized the molecular structure analysis using spectroscopic studies and X-ray crystallography. It also involved computational approaches using Hartree-Fock and density functional theory (Al‐Azmi & Shalaby, 2018).

  • Antiviral Applications : A research by Shamroukh et al. (2007) utilized a precursor similar to 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile for synthesizing novel derivatives for antiviral evaluation. These derivatives were tested against Herpes Simplex Virus type-1 (Shamroukh et al., 2007).

  • Antimicrobial Agents : El-ziaty et al. (2016) synthesized derivatives of 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile as antimicrobial agents. Their study highlights the potential of these compounds in medical applications, particularly in combating microbial infections (El-ziaty et al., 2016).

  • Catalysis in Synthesis : A study by Noura et al. (2018) investigated the use of (nano) gelatoric ionic liquids in catalyzing the synthesis of a substituted pyrazole, including derivatives of 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile. This highlights the role of such compounds in facilitating chemical reactions (Noura et al., 2018).

  • X-ray Crystallography : Sharma et al. (2015) conducted a study on the crystal structure of carbonitrile compounds related to 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile. This research is significant for understanding the molecular and crystal structure of these compounds (Sharma et al., 2015).

  • Green Synthetic Methods : Karati et al. (2022) developed a microwave-assisted green synthetic method for synthesizing derivatives of 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile. This method highlights the environmental benefits and efficiency of alternative synthetic approaches (Karati et al., 2022).

  • Nanotechnology in Drug Delivery : Alfei et al. (2022) explored water-soluble formulations of a pyrazole derivative related to 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile for potential antiproliferative effects on cancer cells. This study demonstrates the application of nanotechnology in enhancing the solubility and therapeutic potential of such compounds (Alfei et al., 2022).

properties

IUPAC Name

1-(4-nitrophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O2/c11-5-8-6-12-13(7-8)9-1-3-10(4-2-9)14(15)16/h1-4,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOUHIHOAOOMPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40569080
Record name 1-(4-Nitrophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile

CAS RN

102539-56-0
Record name 1-(4-Nitrophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
HM Hassaneen, FM Saleh, TA Abdallah… - Mini Reviews in …, 2019 - ingentaconnect.com
Background: Isobutyrohydrazonoyl bromide 1 was used as a precursor for the synthesis of 4-imino-3-isopropyl-1-(4-nitrophenyl)-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-amine 4, …
Number of citations: 9 www.ingentaconnect.com
MA Abu-Zaied, GH Elgemeie - Nucleosides, Nucleotides and …, 2017 - Taylor & Francis
This study reports a novel and efficient method for the synthesis of the first reported novel class of thiopyrazoles and their corresponding thioglycosides. These series of compounds …
Number of citations: 11 www.tandfonline.com
ZA Muhammad, F Alshehrei… - Mini Reviews in …, 2019 - ingentaconnect.com
Background: bis-heterocycles especially those containing pyrazole moiety display much better antibacterial activity than mono heterocycles. Objective: Herein, we synthesised a series …
Number of citations: 15 www.ingentaconnect.com
S Gupta, LM Rodrigues, AP Esteves… - European journal of …, 2008 - Elsevier
Some pyrazolo[3,4-d]pyrimidines, structurally related with allopurinol, a well known xanthine oxidase inhibitor, clinically used in the therapy of gout, have also been reported as potent …
Number of citations: 122 www.sciencedirect.com

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